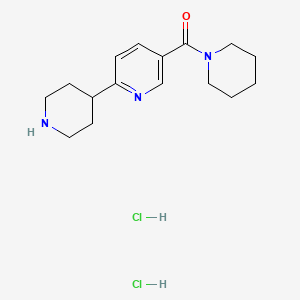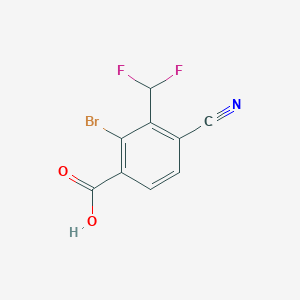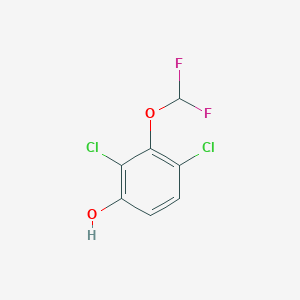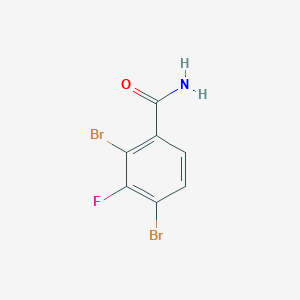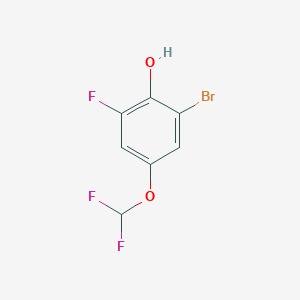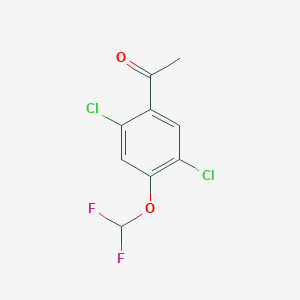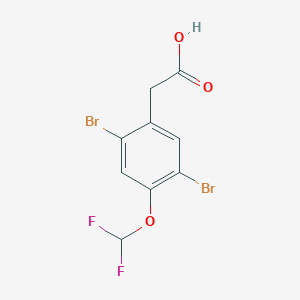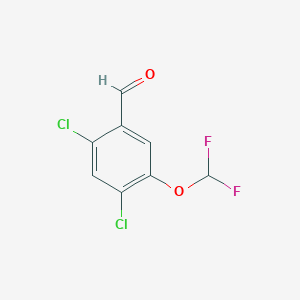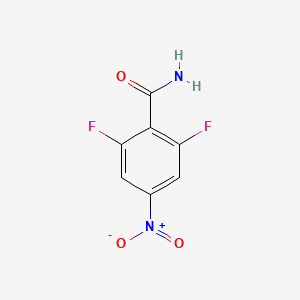![molecular formula C11H9ClF3N3O B1413440 N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea CAS No. 1987135-73-8](/img/structure/B1413440.png)
N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea, also known as trifluralin, is a widely used herbicide in agricultural and horticultural applications. It is a pre-emergent, selective, and systemic herbicide used to control a wide variety of weeds in a variety of crops. Trifluralin works by inhibiting cell division in the root meristem, thus preventing germination and growth of weeds. It is also used to control weeds in turf and ornamental plants.
Applications De Recherche Scientifique
Microtubule Stability and Antimitotic Agents
- Characterization and Binding : N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) exhibit antimicrotubule properties by covalently interacting with β-tubulin near the colchicine-binding site. The modification of Glu198 in β-tubulin by CEUs correlates with a decrease in microtubule stability, indicating their potential role as molecular probes in studying microtubule dynamics and as a framework for developing chemotherapeutic agents (Fortin et al., 2011).
Anticancer Activity
- Cytotoxicity in Cancer Cells : Synthesized 1-Aryl-3-(2-chloroethyl) ureas demonstrated significant cytotoxicity against human adenocarcinoma cells. Some derivatives showed comparable or greater cytotoxicity than chlorambucil, a known anticancer drug, highlighting their potential as anticancer agents (Gaudreault et al., 1988).
- Selective Alkylation and Antiproliferative Activity : N-aryl-N'-(2-chloroethyl)ureas (CEUs) were synthesized and evaluated for their antiproliferative activity. Findings indicate that certain structural elements are critical for significant cytotoxicity. These compounds act as antimitotics by altering the cytoskeleton and inducing microtubule depolymerization through selective alkylation of β-tubulin (Mounetou et al., 2001).
Protein Interaction and Cell Cycle Impact
- Alkylation of Prohibitin and Cell Cycle Arrest : Phenyl-chloroethyl ureas (CEUs) induced G1/S and G2/M cell cycle blocks, possibly linked to differential protein alkylation patterns. This indicates their potential utility in exploring cell cycle dynamics and anticancer research (Bouchon et al., 2007).
Drug Disposition and Metabolism
- Metabolism in Mice : The disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), an analogue, were studied in mice. The research provided insights into the metabolic pathways and potential cytotoxic effects of these compounds, informing future drug development (Maurizis et al., 1998).
Intramolecular Reactions and Structural Studies
- Intramolecular Reactions : Study on N-phenyl-N′-bis(2-chloroethyl)urea and its derivatives highlighted their potential for intramolecular reactions, which can be crucial in understanding the chemical behavior and possible therapeutic applications of these compounds (Pettit et al., 1965).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-[4-cyano-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-3-4-17-10(19)18-8-2-1-7(6-16)9(5-8)11(13,14)15/h1-2,5H,3-4H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJWEULVVJLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



